molecular formula C18H17N3O2 B2737217 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide CAS No. 496021-31-9

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

Cat. No.: B2737217
CAS No.: 496021-31-9
M. Wt: 307.353
InChI Key: NIRANPKXZDWLFM-RVDMUPIBSA-N
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Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde, 6-methyl-2-pyridinecarboxamide, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-(4-ethoxyphenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 6-methyl-2-pyridinecarboxamide under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted enamides or other derivatives.

Scientific Research Applications

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
  • (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide
  • (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-chloropyridin-2-yl)prop-2-enamide

Uniqueness

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is unique due to the presence of the ethoxy group on the phenyl ring and the methyl group on the pyridine ring. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-23-16-9-7-14(8-10-16)11-15(12-19)18(22)21-17-6-4-5-13(2)20-17/h4-11H,3H2,1-2H3,(H,20,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRANPKXZDWLFM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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